molecular formula C19H20N4 B2859198 3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-80-9

3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2859198
CAS No.: 611197-80-9
M. Wt: 304.397
InChI Key: ZFILESHBWOWDML-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting with the formation of the benzimidazole core One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and the development of new chemical entities.

Biology: In biological research, 3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has been studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its ability to interact with biological targets can be harnessed to develop new drugs for treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique properties may contribute to the development of innovative products.

Mechanism of Action

The mechanism by which 3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the biological context and the specific application.

Comparison with Similar Compounds

  • Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.

  • Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are structurally related and may have overlapping properties.

Uniqueness: 3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its specific combination of functional groups, which can lead to unique biological activities and applications. Its distinct structure allows for targeted interactions with biological molecules, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

3-propan-2-yl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-13(2)14-11-18(22-9-5-6-10-22)23-17-8-4-3-7-16(17)21-19(23)15(14)12-20/h3-4,7-8,11,13H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFILESHBWOWDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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